molecular formula C17H16BrCl2N3O2 B586404 Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide CAS No. 1391053-41-0

Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide

Cat. No. B586404
CAS RN: 1391053-41-0
M. Wt: 445.138
InChI Key: XPRYDDIOBQJWDQ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide, also known as BDCQA, is an organic compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and biochemistry. BDCQA has been shown to possess many unique characteristics, such as its ability to act as an inhibitor of certain enzymes and its potential to be used in the synthesis of a variety of pharmaceuticals. In

Scientific Research Applications

Pharmaceutical Research: Anagrelide Analogue

This compound is closely related to Anagrelide , which is used to treat essential thrombocythemia, a condition where the body produces too many platelets . As an analogue, it can be used to study the pharmacodynamics and pharmacokinetics of Anagrelide, potentially leading to the development of new medications with improved efficacy and safety profiles.

Biochemical Studies: Proteomics

In proteomics, this compound may serve as a biochemical tool for understanding protein interactions and functions. It can be used to label or modify proteins, thus aiding in the identification and analysis of proteomic complexes .

Metabolite Analysis

This compound is a metabolite of Anagrelide, which means it can be used in studies to understand the metabolic pathways and degradation products of Anagrelide in the body . This is crucial for drug safety and efficacy assessments.

Organic Chemistry: Reaction Studies

In organic chemistry, studying the reactions at the benzylic position is significant. This compound can be used to explore various reactions, such as free radical bromination and nucleophilic substitution, due to its active benzylic site .

Mechanism of Action

The mechanism of action of “2-Amino-5,6-dichloroquinazolin-3(4H)” or “Benzyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide” is not available in the sources I found .

properties

IUPAC Name

benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2.BrH/c18-13-6-7-14-12(16(13)19)8-22(17(20)21-14)9-15(23)24-10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H2,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRYDDIOBQJWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)OCC3=CC=CC=C3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide

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